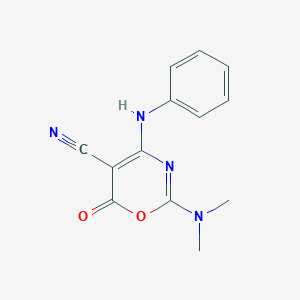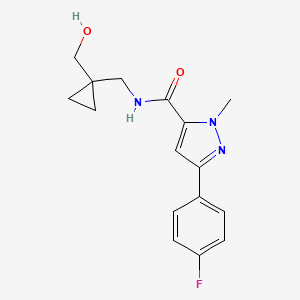
3-(4-fluorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound It is characterized by the presence of a fluorophenyl group, a cyclopropyl group with a hydroxymethyl substituent, and a pyrazole ring
Wirkmechanismus
Target of Action
The primary target of this compound is the androgen receptor . The androgen receptor plays a crucial role in the development and progression of prostate cancer. It is a nuclear receptor that binds to androgens, such as testosterone, and regulates gene expression.
Mode of Action
This compound acts as an androgen receptor antagonist . It binds to the androgen receptor and inhibits its activity, preventing the receptor from binding to androgens and activating gene expression. This results in the inhibition of androgen-dependent cellular processes, including cell growth and proliferation.
Biochemical Pathways
The compound’s action primarily affects the androgen signaling pathway . By inhibiting the androgen receptor, it disrupts the normal function of this pathway, leading to a decrease in the expression of androgen-responsive genes. This can result in the inhibition of cell growth and proliferation, particularly in androgen-dependent cells such as prostate cancer cells.
Result of Action
The compound has shown potent antiproliferative activity against prostate cancer cell lines . It has also demonstrated a promising rate of downregulation of the androgen receptor target gene, prostate-specific antigen (PSA), in LNCaP cells . This suggests that it could potentially be effective in inhibiting the growth of prostate cancer cells and reducing PSA levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Cyclopropyl group addition: The cyclopropyl group with a hydroxymethyl substituent can be added via a cyclopropanation reaction.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of 3-(4-fluorophenyl)-N-((1-(carboxy)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide.
Reduction: Formation of 3-(4-fluorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Potential:
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-chlorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-(4-bromophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in the phenyl ring can significantly alter the compound’s reactivity, binding affinity, and overall biological activity compared to its chloro- and bromo- counterparts.
- Hydroxymethyl Cyclopropyl Group : This unique structural feature may enhance the compound’s stability and specificity in binding to molecular targets.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-20-14(15(22)18-9-16(10-21)6-7-16)8-13(19-20)11-2-4-12(17)5-3-11/h2-5,8,21H,6-7,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHVRQKFBYZFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2807894.png)

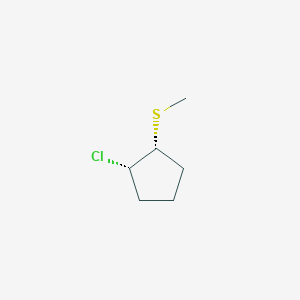
![N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2807898.png)
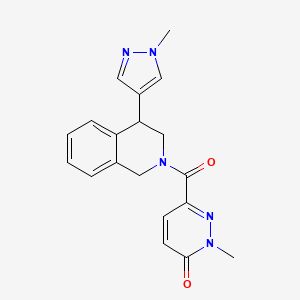
![N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2807903.png)
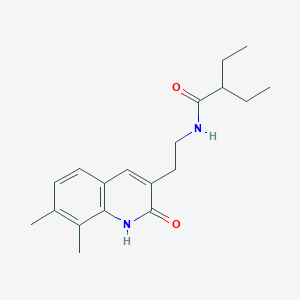
![{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]thio}acetic acid](/img/structure/B2807905.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2807907.png)
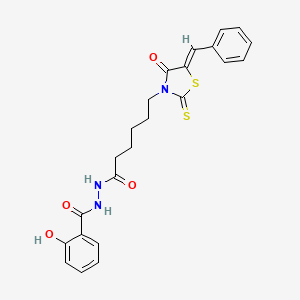
![N-(2-(6-((3-ethoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2807910.png)
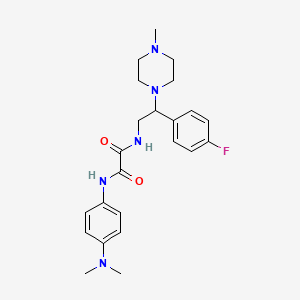
![3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2807913.png)
